

Technical Support Center: (Rac)-AZD8186 In Vivo Studies

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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B612112

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of **(Rac)-AZD8186**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **(Rac)-AZD8186**?

(Rac)-AZD8186 is a potent and selective inhibitor of the beta (β) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K).[1] It functions by blocking the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to decreased tumor cell proliferation and survival. Its selectivity for PI3K β and PI3K δ is intended to offer a better therapeutic window with reduced toxicity compared to pan-PI3K inhibitors.[1] AZD8186 has shown significant activity in tumors with loss of the tumor suppressor PTEN, which leads to hyperactivation of the PI3K β isoform.[2][3]

Q2: What are the known in vivo toxicities of AZD8186 from preclinical and clinical studies?

In preclinical animal models, specific adverse events are not extensively detailed in publicly available literature, but studies have established effective dose ranges.[4][5] In a Phase I clinical study, the most common adverse events observed with AZD8186 monotherapy were gastrointestinal symptoms (including diarrhea and nausea) and rash.[3][6] Dose-limiting toxicities were primarily rash.[3][6][7]

Q3: What are the general toxicities associated with the PI3K inhibitor class that I should be aware of?

The broader class of PI3K inhibitors is associated with a range of on-target toxicities due to the central role of the PI3K pathway in normal physiological processes.^[8] Researchers should be vigilant for:

- **Hyperglycemia:** Particularly with inhibitors targeting the PI3K α isoform, but can occur with others.^{[8][9]}
- **Rash and Dermatitis:** A common cutaneous toxicity.^{[2][8]}
- **Diarrhea and Colitis:** Frequent gastrointestinal side effects.^{[2][8]}
- **Hepatotoxicity:** Elevated liver enzymes have been reported.^[10]
- **Pneumonitis:** An inflammatory lung condition, though less common.^[11]
- **Hypertension:** Can occur with some PI3K inhibitors.^[11]

Troubleshooting Guide: Minimizing In Vivo Toxicity

Issue 1: Observed Skin Rash or Dermatitis in Animal Models

- **Possible Cause:** On-target inhibition of PI3K signaling in the skin. Rash was a dose-limiting toxicity in clinical trials of AZD8186.^{[3][6][7]}
- **Troubleshooting Steps:**
 - **Dose Reduction:** This is the most straightforward approach. If toxicity is observed, consider a dose de-escalation in subsequent cohorts.
 - **Intermittent Dosing:** A 5-days-on, 2-days-off schedule has been used in clinical trials, which may help mitigate cumulative toxicity.^{[3][6][7]} This approach can maintain efficacy while allowing for recovery.^[12]
 - **Supportive Care:** For mild to moderate skin reactions, topical corticosteroids may be considered, though their use should be carefully evaluated for potential systemic effects

and impact on the study endpoint.

- Systematic Monitoring: Implement a scoring system for dermatitis in your study protocol to objectively assess the severity and progression of skin toxicity.

Issue 2: Gastrointestinal Toxicity (Diarrhea, Weight Loss)

- Possible Cause: On-target effects of PI3K inhibition in the gastrointestinal tract. This is a known side effect of AZD8186 and other PI3K inhibitors.[3][8]
- Troubleshooting Steps:
 - Dose Adjustment: Reduce the dose of AZD8186.
 - Dietary Support: Ensure animals have easy access to hydration and palatable, high-calorie food to counteract weight loss.
 - Antidiarrheal Agents: The use of agents like loperamide can be considered, but potential impacts on drug absorption and metabolism should be investigated.
 - Monitor Gut Health: In-depth analysis could include histopathology of the GI tract at the study endpoint to assess for signs of colitis.

Issue 3: Hyperglycemia

- Possible Cause: While more common with PI3K α inhibitors, inhibition of other isoforms can also impact glucose metabolism.[1][8]
- Troubleshooting Steps:
 - Blood Glucose Monitoring: Regularly monitor blood glucose levels, especially during the initial phase of dosing.
 - Dietary Management: A ketogenic diet has been explored in preclinical models to enhance the efficacy and reduce the toxicity of PI3K inhibitors by preventing insulin feedback.[8]
 - Combination Therapy: Co-administration with metformin, an insulin-sensitizing agent, has been suggested as a strategy to manage hyperglycemia and potentially enhance anti-

tumor efficacy.[\[8\]](#)

Quantitative Data Summary

Table 1: In Vitro Potency of AZD8186

PI3K Isoform	IC50 (nM)
PI3K β	4
PI3K δ	12
PI3K α	35
PI3K γ	675

(Data sourced from MedchemExpress)[\[11\]](#)

Table 2: Preclinical In Vivo Dosing of AZD8186

Animal Model	Tumor Type	Dose	Efficacy
Mouse Xenograft	PTEN-null TNBC (HCC70)	25 mg/kg, BID	62% tumor growth inhibition
Mouse Xenograft	PTEN-null TNBC (HCC70)	50 mg/kg, BID	85% tumor growth inhibition
Mouse Xenograft	PTEN-null Prostate (PC3)	25 mg/kg, BID	59% tumor growth inhibition
Mouse Xenograft	PTEN-null Prostate (PC3)	50 mg/kg, BID	64% tumor growth inhibition
Mouse Xenograft	PTEN-null Prostate (PC3)	30 mg/kg + ABT (CYP450 inhibitor), BID	86% tumor growth inhibition

(Data sourced from MedchemExpress and AACR Journals)[\[4\]](#)[\[13\]](#)

Table 3: Clinically Observed Adverse Events (Phase I, Monotherapy)

Adverse Event	Frequency	Dose-Limiting Toxicity (DLT)
Gastrointestinal Symptoms	Most Common	No
Rash	Common	Yes

(Data sourced from Clinical Cancer Research and AACR Journals)[\[3\]](#)[\[7\]](#)

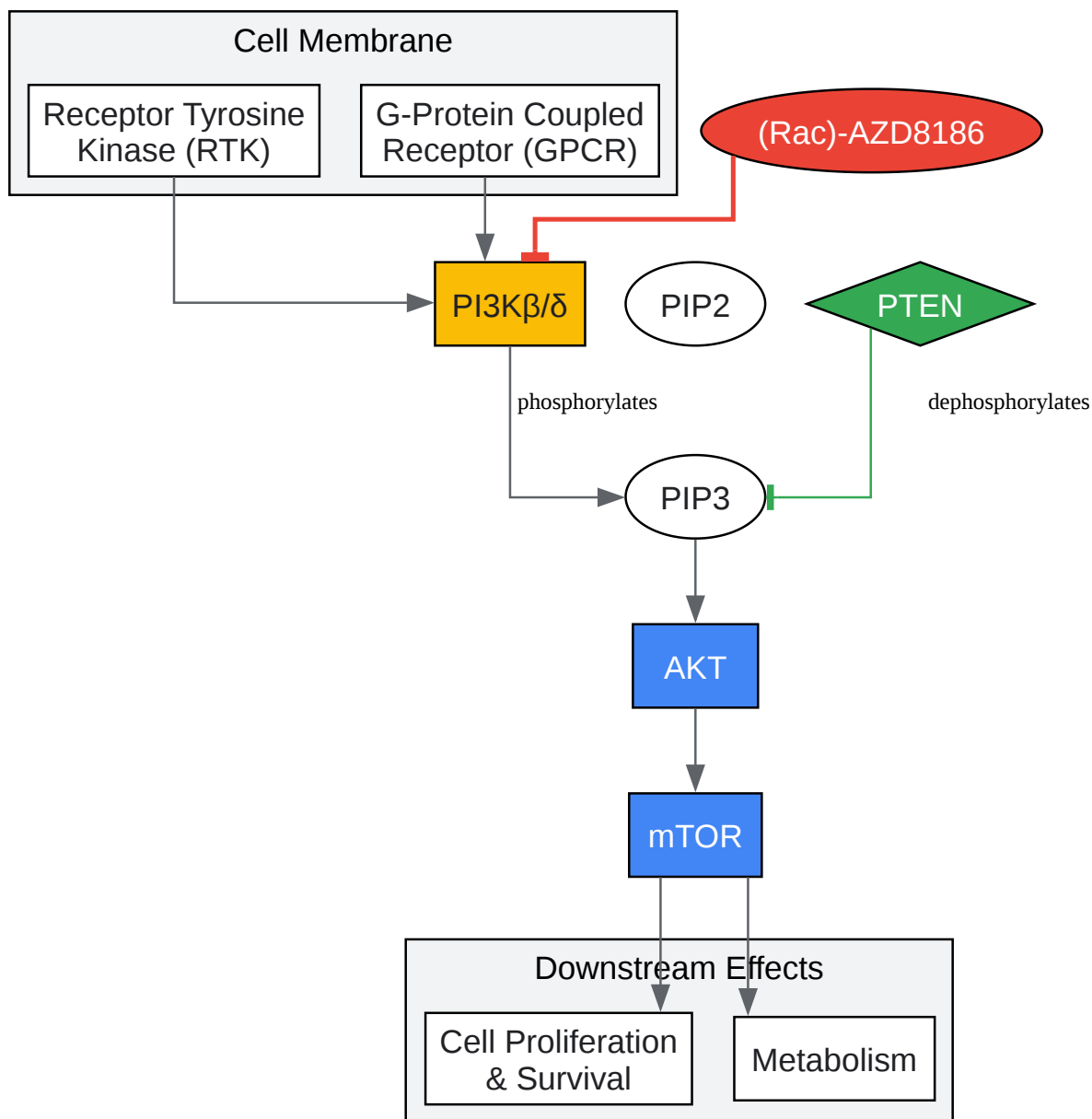
Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment of **(Rac)-AZD8186** in a Mouse Xenograft Model

- Animal Model: Female athymic nude mice, 6-8 weeks old.
- Housing: Standard pathogen-free conditions with ad libitum access to food and water.
- Tumor Implantation: Subcutaneously implant 5×10^6 PTEN-null cancer cells (e.g., PC3 or HCC70) in the flank.
- Treatment Groups (n=8-10 mice/group):
 - Vehicle control (e.g., 10% DMSO / 60% TEG / 30% Water for Injection)[\[13\]](#)
 - AZD8186 at 25 mg/kg, orally, twice daily (BID)
 - AZD8186 at 50 mg/kg, orally, BID
 - AZD8186 at a higher dose (e.g., 75 mg/kg), orally, BID
- Dosing and Formulation:
 - Prepare AZD8186 fresh weekly. One formulation described is a suspension in HPMC/Tween.[\[14\]](#) Another is in 10% DMSO/60% tri-ethylene glycol (TEG)/30% water for injection (WFI).[\[13\]](#)
 - Administer doses approximately 6-8 hours apart for BID schedule.[\[13\]](#)

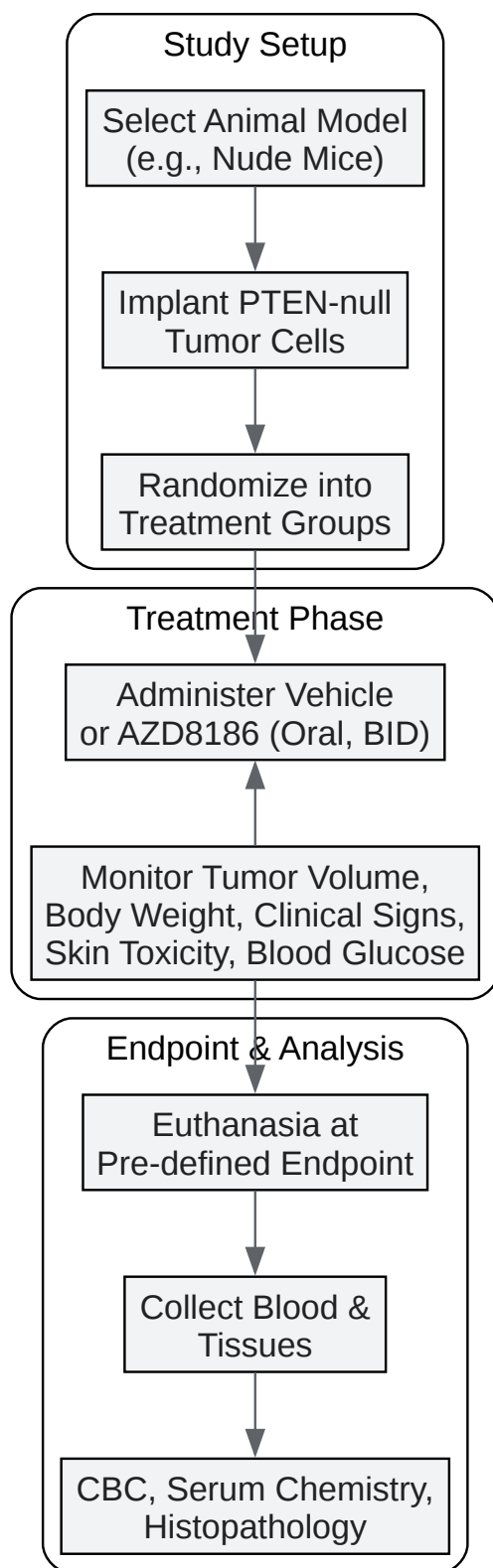
- Monitoring:
 - Tumor Growth: Measure tumor volume with calipers twice weekly.
 - Body Weight: Record body weight twice weekly as an indicator of general health.
 - Clinical Observations: Daily cage-side observations for signs of toxicity, including changes in posture, activity, fur texture, and signs of diarrhea.
 - Dermatological Scoring: Twice weekly, score skin for rash/dermatitis on a scale of 0-4 (0=normal, 1=mild erythema, 2=moderate erythema with scaling, 3=severe erythema/scaling, 4=ulceration).
 - Blood Glucose: Measure blood glucose from tail vein weekly, 2-4 hours post-dose.
- Endpoint and Analysis:
 - Euthanize mice if tumor volume exceeds 2000 mm³, body weight loss is >20%, or severe toxicity is observed.
 - At the end of the study, collect blood for complete blood count (CBC) and serum chemistry (including liver enzymes).
 - Perform histopathological analysis of major organs (liver, GI tract, skin, etc.).

Visualizations



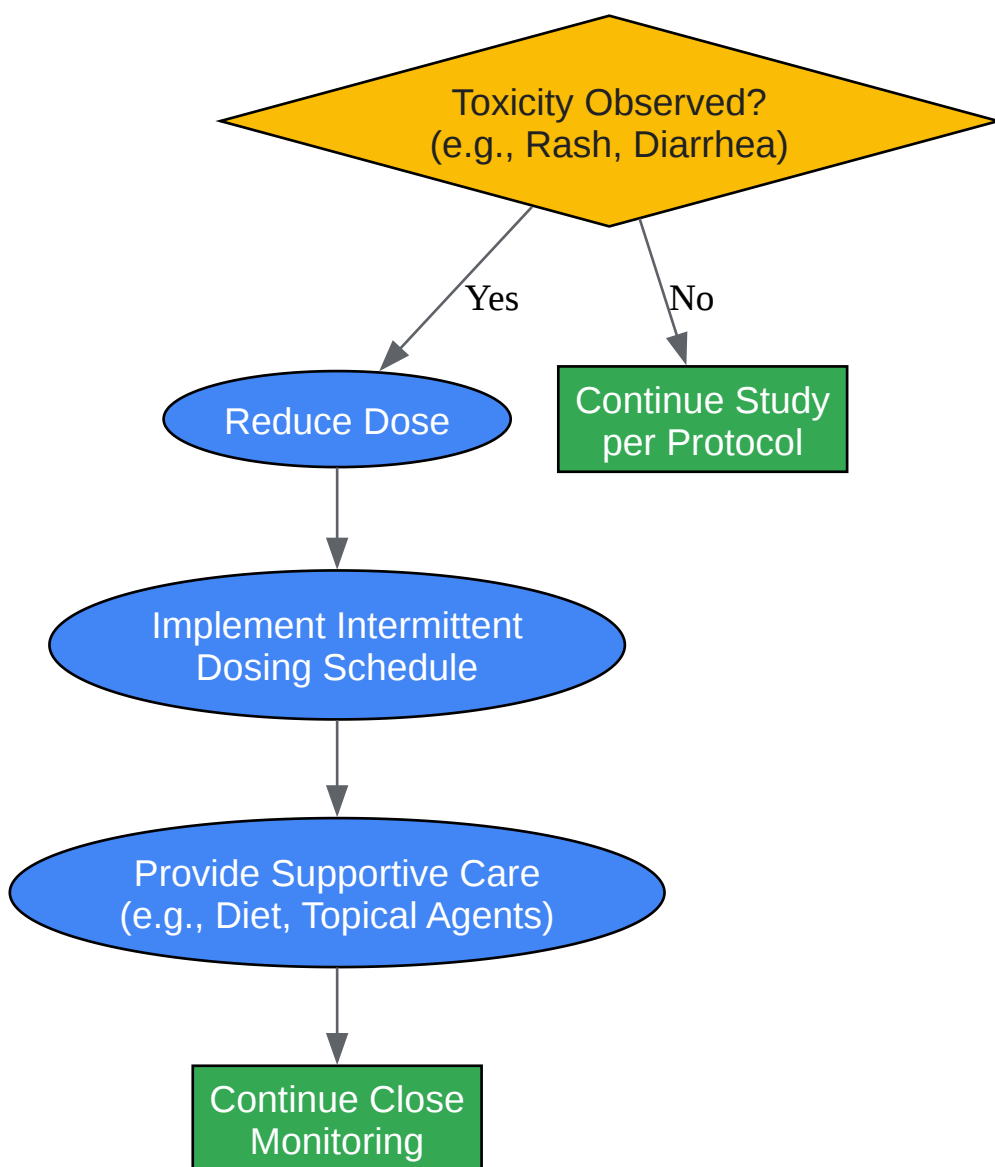
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Caption: Mechanism of action of **(Rac)-AZD8186** in the PI3K/Akt pathway.



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Caption: General workflow for in vivo toxicity assessment of AZD8186.



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Caption: Decision-making flowchart for managing in vivo toxicity.

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